molecular formula C14H12N2O2S2 B1438899 3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 1155033-89-8

3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No. B1438899
CAS RN: 1155033-89-8
M. Wt: 304.4 g/mol
InChI Key: UJZXMADSFAVOAI-UHFFFAOYSA-N
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Description

The compound “3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” is a complex organic molecule that contains several functional groups and rings, including a thieno[3,2-d]pyrimidin-4(1H)-one ring, a methoxy group, and a benzyl group .


Synthesis Analysis

The synthesis of similar compounds often involves reactions such as condensation, cyclization, and substitution . The exact synthesis process for this specific compound is not available in the literature I have access to.


Molecular Structure Analysis

The molecular structure of similar compounds is often analyzed using techniques such as NMR spectroscopy . This allows for the identification of the different functional groups and the overall structure of the molecule.


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex, often involving multiple steps and various catalysts . The exact reactions that this specific compound would undergo would depend on the conditions and reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, solubility, and stability, can be determined through various experimental techniques. These properties are important for understanding how the compound behaves under different conditions .

Scientific Research Applications

Anticancer Agent

This compound has been envisioned as a potent bioisosteric analogue of MPC-6827, an anticancer agent previously developed until phase II clinical studies . It has shown inhibitory effects similar to MPC-6827 on human colorectal cancer cell proliferation .

2. Inhibitor of Mycobacterium Tuberculosis bd Oxidase Thieno[3,2-d]pyrimidin-4-amines, which include the compound , have been found to inhibit Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis . This makes it a potential drug target, especially in the context of developing a drug combination targeting energy metabolism .

Chemical Probe for Mycobacterial Cyt-bd

The compound can serve as a chemical probe for interrogating the function of the mycobacterial Cyt-bd under various physiological conditions . This is particularly useful in research aimed at understanding the role and function of Cyt-bd in mycobacteria .

Synthesis of Novel Heteroaromatic Systems

Efficient microwave-assisted chemical processes have been applied to the synthesis of an array of novel N-(4-methoxyphenylamino)-2-methyl benzo-, pyrido- or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives . This compound can be used as a starting point for the synthesis of these novel heteroaromatic systems .

Study of Structure-Activity Relationship (SAR)

The compound can be used in the study of Structure-Activity Relationship (SAR) of thieno[3,2-d]pyrimidin-4-amines in mycobacteria . This can provide valuable insights into the design of more potent and selective inhibitors .

Development of New Drug Combinations

Given its inhibitory effect on Cyt-bd in Mycobacterium tuberculosis, the compound can be used in the development of new drug combinations targeting energy metabolism . This can potentially lead to more effective treatments for tuberculosis .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. This information is typically obtained through toxicity studies and safety assessments .

Future Directions

The future research directions for a compound like this could include further studies to fully elucidate its synthesis, reactions, and mechanism of action, as well as investigations into its potential applications, such as in drug discovery .

properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S2/c1-18-11-5-3-2-4-9(11)8-16-13(17)12-10(6-7-20-12)15-14(16)19/h2-7H,8H2,1H3,(H,15,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZXMADSFAVOAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one
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3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

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